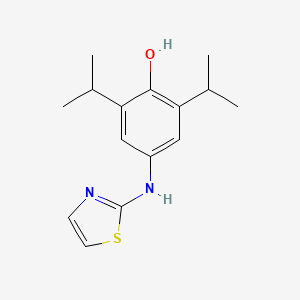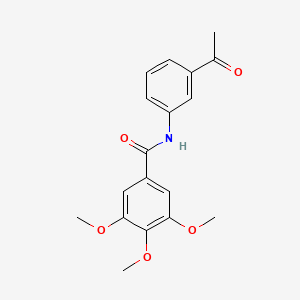![molecular formula C19H27N7O B5539637 1-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-pyridin-4-ylpiperazine](/img/structure/B5539637.png)
1-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-pyridin-4-ylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such complex molecules typically involves multi-step chemical reactions, starting from simpler precursors. The process may include etherification, hydrazonation, cyclization, and reduction steps to build up the complex structure. An example is the synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole, which was achieved through a four-step process with an overall yield of 39% (Q. Zhang et al., 2019).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using X-ray crystallography, NMR spectroscopy, and DFT calculations. These techniques provide detailed information about the arrangement of atoms within the molecule, the conformation of various moieties, and the electronic distribution across the molecule. For instance, structural characterization of related isothiazolopyridines revealed significant stacking interactions and hydrogen bonding patterns, influencing the molecular conformation and packing in crystals (Z. Karczmarzyk & W. Malinka, 2004; 2008).
Chemical Reactions and Properties
Compounds like "1-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-pyridin-4-ylpiperazine" can undergo various chemical reactions, including nucleophilic substitutions, additions, and cyclization reactions, due to the presence of reactive functional groups. These reactions can be utilized to further modify the compound or to study its reactivity and interaction with other molecules.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are influenced by the molecular structure. These properties are critical for understanding the compound's behavior in different environments and for its application in various fields. X-ray diffraction analysis can reveal the crystal packing and hydrogen bonding, essential for understanding the compound's stability and solubility (E. Soleimani, 2014).
科学的研究の応用
Synthesis and Antimicrobial Activity
Compounds containing piperazine derivatives have been synthesized and evaluated for their antimicrobial properties. For example, the synthesis of new pyridine derivatives incorporating piperazine has shown variable and modest activity against bacteria and fungi. This indicates a potential application of piperazine derivatives in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antileishmanial Agents
Piperazine-linked compounds have also been identified for their antileishmanial activity. A study prepared a series of 1,4-diarylpiperazines, with some compounds showing significant potency against leishmaniasis, suggesting their potential as antileishmanial agents (Mayence et al., 2004).
Antihypertensive Agents
The creation of 1,2,4-triazolol[1,5-alpha]pyrimidines bearing piperazine moieties has been investigated for antihypertensive activity. Some of these compounds showed promising activity, indicating the potential application of piperazine derivatives in treating hypertension (Bayomi et al., 1999).
Structural Characterization
Structural characterization of piperazine derivatives has provided insights into their potential analgesic properties. Studies on isothiazolopyridines with piperazine moieties have explored their conformational and electronic parameters, contributing to understanding their analgesic action (Karczmarzyk & Malinka, 2008).
Antiproliferative Activities
Research into piperazine derivatives has also extended to exploring their potential antiproliferative activities against various cancer cell lines. The modification of the basic piperazine structure has led to compounds being evaluated in clinical trials for treating prostate cancer, demonstrating the importance of piperazine derivatives in cancer research (Bradbury et al., 2013).
特性
IUPAC Name |
[1-(2-piperidin-2-ylethyl)triazol-4-yl]-(4-pyridin-4-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7O/c27-19(25-13-11-24(12-14-25)17-4-8-20-9-5-17)18-15-26(23-22-18)10-6-16-3-1-2-7-21-16/h4-5,8-9,15-16,21H,1-3,6-7,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUFIRMQQNJFBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCN2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-pyridin-4-ylpiperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5539560.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide](/img/structure/B5539564.png)
![4-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-1-cyclopentyl-2-pyrrolidinone](/img/structure/B5539570.png)
![4-fluoro-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide](/img/structure/B5539582.png)

![(3S*,4R*)-4-(2-methylphenyl)-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B5539597.png)
![1-(3-chloro-4-methoxyphenyl)-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5539601.png)

![2-(4-fluorophenyl)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B5539622.png)




![4-(4-chlorophenyl)-N-[(3S,4S)-4-methoxy-3-pyrrolidinyl]butanamide hydrochloride](/img/structure/B5539652.png)